Butyl 6-hydroxyhexanoate
Overview
Description
Butyl 6-hydroxyhexanoate: is an organic compound with the molecular formula C₁₀H₂₀O₃. It is a clear, colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its ester functional group, which is derived from 6-hydroxyhexanoic acid and butanol. It is often utilized in the synthesis of various chemical products due to its reactivity and stability.
Scientific Research Applications
Chemistry:
Synthesis of Polymers: Butyl 6-hydroxyhexanoate is used as a monomer in the synthesis of polyesters and polyhydroxyalkanoates, which are biodegradable polymers with applications in packaging and biomedical devices.
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Biology and Medicine:
Drug Delivery Systems: The compound is used in the development of drug delivery systems due to its biocompatibility and ability to form biodegradable polymers.
Biodegradable Implants: Polyesters derived from this compound are used in the fabrication of biodegradable implants and scaffolds for tissue engineering.
Industry:
Plasticizers: It is used as a plasticizer in the production of flexible plastics.
Coatings and Adhesives: The compound is utilized in the formulation of coatings and adhesives due to its ability to improve flexibility and adhesion properties.
Safety and Hazards
“Butyl 6-hydroxyhexanoate” is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
Future Directions
“Butyl 6-hydroxyhexanoate” is a linker with a hydroxyl group and a t-butyl ester. The hydroxyl group allows for further derivatization or replacement with many other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions . This suggests potential for future research and development in the field of organic synthesis .
Relevant Papers
Relevant papers include a study on the synthesis of polyhydroxyalkanoates by methanotrophic bacteria using omega-hydroxyalkanoate co-substrates . This study expands the range of polyhydroxyalkanoates synthesized by methanotrophic bacteria, including “this compound”. Another relevant paper discusses the antioxidant activity of surface-modified, water-soluble fullerenes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing Butyl 6-hydroxyhexanoate involves the esterification of 6-hydroxyhexanoic acid with butanol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: Industrially, this compound can be produced using continuous esterification processes. These processes often employ fixed-bed reactors with acid catalysts and operate at elevated temperatures and pressures to achieve high yields and efficient production rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butyl 6-hydroxyhexanoate can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group in this compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed:
Oxidation: 6-hydroxyhexanoic acid.
Reduction: 6-hydroxyhexanol.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Mechanism of Action
Molecular Targets and Pathways:
Polymerization: Butyl 6-hydroxyhexanoate undergoes polymerization reactions to form polyesters. The hydroxyl and ester groups participate in condensation reactions, leading to the formation of long polymer chains.
Biodegradation: The ester bonds in the polymer chains can be hydrolyzed by enzymes such as lipases, leading to the breakdown of the polymer into its monomeric units, which are then metabolized by microorganisms.
Comparison with Similar Compounds
Butyl 6-hydroxycaproate: Similar in structure but differs in the length of the carbon chain.
Hexyl 6-hydroxyhexanoate: Similar functional groups but with a different alkyl chain.
6-Hydroxyhexanoic acid: The parent acid of Butyl 6-hydroxyhexanoate.
Uniqueness:
Reactivity: this compound has a unique balance of reactivity and stability, making it suitable for various synthetic applications.
Biodegradability: The compound’s ability to form biodegradable polymers sets it apart from many other synthetic intermediates.
Properties
IUPAC Name |
butyl 6-hydroxyhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-9-13-10(12)7-5-4-6-8-11/h11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQMDSFVFKDZCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60303-48-2 | |
Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-butyl-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60303-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80625159 | |
Record name | Butyl 6-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15545-98-9 | |
Record name | Butyl 6-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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